molecular formula C20H23NO5 B2414847 (2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone CAS No. 946234-06-6

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2414847
CAS No.: 946234-06-6
M. Wt: 357.406
InChI Key: HPUATQYCRJSESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone is a synthetic chemical compound provided for research use only. It is not intended for diagnostic, therapeutic, or any other human use. This compound features a morpholino group linked to a 3,4,5-trimethoxyphenyl ring via a methanone bridge, a structural motif found in biologically active molecules. Compounds with the 3,4,5-trimethoxyphenyl pharmacophore are investigated for their potential to inhibit tubulin polymerization, a mechanism of action relevant in cancer research as it can lead to cell cycle arrest and apoptosis . This makes such analogs of interest in developing novel antiproliferative agents, particularly against colorectal and prostatic cancer cells . Furthermore, structurally related molecules are of significant interest in neuroscience research, particularly as probes for the serotonin receptor system. Research on novel phenethylamine and piperidine-based scaffolds aims to develop selective agonists for the 5-HT2A receptor to probe their therapeutic potential for psychiatric disorders . The morpholino group is a common building block in medicinal chemistry, often used to modulate the physicochemical properties of a molecule . Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry or as a novel chemical entity for in vitro biological screening.

Properties

IUPAC Name

(2-phenylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-16-11-15(12-17(24-2)19(16)25-3)20(22)21-9-10-26-18(13-21)14-7-5-4-6-8-14/h4-8,11-12,18H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUATQYCRJSESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress responses . This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Combretastatin: A potent microtubule-targeting agent with a similar structural motif.

Uniqueness

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of both a morpholine ring and a trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone, a compound belonging to the class of phenstatins, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and implications for drug development.

Chemical Structure and Properties

The compound features a morpholine ring and a trimethoxyphenyl group, which contribute to its unique chemical properties. The presence of multiple methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits significant cytotoxicity by inhibiting tubulin assembly, which is critical for cell division. A study reported an IC50 value of 5.68 μM in human lymphocytes, indicating potent cytotoxic effects at relatively low concentrations . The compound's action as an antitubulin agent suggests it may disrupt the mitotic spindle formation necessary for proper cell division.

Cytotoxic Effects and Genotoxicity

The genotoxic potential of this compound has been evaluated through various assays:

  • Alkaline Comet Assay : This assay demonstrated that the compound induces DNA damage across different phases of the cell cycle.
  • Chromosomal Aberration Analysis : Results indicated that the compound is clastogenic, meaning it can cause structural changes in chromosomes .

These findings underscore the compound's dual role as both a cytotoxic agent and a potential mutagen.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar phenstatin derivatives. The results showed that compounds with structural similarities to this compound exhibited significant inhibitory effects on various cancer cell lines. Notably, compounds containing trimethoxy groups demonstrated enhanced activity against breast cancer cells compared to controls .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of related benzophenone derivatives. Compounds with a 3,4,5-trimethoxybenzene ring displayed notable antifungal activity against phytopathogenic fungi. The inhibition rates were significantly higher than those observed with standard antifungal agents .

Data Table: Biological Activity Overview

Activity TypeAssay MethodResult
CytotoxicityIC50 Measurement5.68 μM in human lymphocytes
GenotoxicityComet AssayInduced DNA damage across cell cycle phases
Anticancer ActivityCell Line InhibitionSignificant inhibition in breast cancer cells
Antifungal ActivityInhibition RateHigher than standard antifungals against phytopathogenic fungi

Q & A

Q. How do the morpholino and trimethoxyphenyl groups synergize in its mechanism of action?

  • The trimethoxyphenyl group facilitates tubulin binding via π-π stacking with Tyr224, while the morpholino moiety enhances solubility and modulates pharmacokinetics . Substituent orientation (e.g., para vs. meta) on the phenyl ring affects conformational flexibility and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.